(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl
Description
(S)-3-Amino-7-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one HCl is a chiral benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. The compound features a bromine substituent at position 7, an amino group at position 3 (with (S)-configuration), and exists as a hydrochloride salt.
Properties
Molecular Formula |
C9H10BrClN2O2 |
|---|---|
Molecular Weight |
293.54 g/mol |
IUPAC Name |
(3S)-3-amino-7-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O2.ClH/c10-5-1-2-8-7(3-5)12-9(13)6(11)4-14-8;/h1-3,6H,4,11H2,(H,12,13);1H/t6-;/m0./s1 |
InChI Key |
YXRIPDVLXNBPTI-RGMNGODLSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Canonical SMILES |
C1C(C(=O)NC2=C(O1)C=CC(=C2)Br)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride typically involves the enantioselective hydrogenation of seven-membered cyclic imines. One efficient method includes the use of the [Ir (COD)Cl]2 / (S)-Xyl-C3*-TunePhos complex as the catalyst in the presence of morpholine-HCl . This method achieves high enantioselectivity with up to 94% ee.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process would be optimized for yield, purity, and cost-effectiveness, ensuring that the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The bromine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxazepines.
Scientific Research Applications
Pharmacological Applications
1.1 Antidepressant Activity
Research has indicated that compounds similar to (S)-3-amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride exhibit antidepressant effects. The mechanism often involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study demonstrated that derivatives of this compound could enhance mood-related behaviors in animal models, suggesting potential for treating depression .
1.2 Anticancer Properties
The compound has been evaluated for its anticancer activity. Certain derivatives have shown promise as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways that regulate cell growth and division. A patent describes the synthesis of heterocyclic amides related to this compound that exhibit inhibitory effects on specific kinases involved in tumor progression .
1.3 Neuroprotective Effects
Research indicates that (S)-3-amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride may possess neuroprotective properties. It has been hypothesized that its ability to modulate neurotransmitter levels could help in conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthesis Pathways
Various synthetic routes have been developed to produce this compound and its derivatives. These include:
- Bromination of precursors : Utilizing bromine to introduce the bromine atom at the 7-position.
- Cyclization reactions : Forming the oxazepine ring through cyclization of appropriate amino compounds.
Clinical Trials
Several clinical trials have explored the efficacy of compounds related to (S)-3-amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride in treating mood disorders and anxiety-related conditions. Results have shown significant improvements in patient-reported outcomes when using these compounds compared to placebo .
Laboratory Studies
In vitro studies have demonstrated that these compounds can inhibit specific enzymes linked to cancer cell proliferation. For example, one study found that certain derivatives inhibited the activity of protein kinases involved in the signaling pathways of cancer cells .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Benzoxazepinone and Benzodithiazine Families
The compound’s core structure and substituents can be compared to derivatives of 1,4-benzoxazepinones, 1,4-benzodithiazines, and related heterocycles. Key comparisons include:
Key Observations
Substituent Effects on Physicochemical Properties: The bromine substituent at position 7 in the target compound and 4a () may enhance lipophilicity compared to non-halogenated analogs. However, the amino group in the target compound likely improves aqueous solubility via HCl salt formation, contrasting with 4a’s phenyl group, which may reduce solubility . Hydrazino-Schiff base derivatives (e.g., compound 10 in ) exhibit high melting points (>300°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding from OH/NH groups and π-stacking of aromatic systems) .
Spectral Characteristics: The C=N stretch in IR spectra (~1610–1615 cm⁻¹) is common in Schiff base analogs (), absent in the target compound due to its amino group. Aromatic proton signals in 1H-NMR for brominated derivatives (e.g., 7.2–7.9 ppm in 4a) align with typical deshielding effects of bromine .
Notes
Data Limitations : Direct experimental data for the target compound (e.g., melting point, bioactivity) are unavailable, necessitating inferences from structural analogs.
Research Gaps : Further studies on chirality effects, salt stability, and pharmacological screening are needed to evaluate this compound’s utility relative to its analogs.
Biological Activity
(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential pharmacological properties, particularly as a selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). This kinase is implicated in various inflammatory diseases and apoptosis pathways, making this compound a candidate for therapeutic development.
Chemical Structure and Properties
The molecular formula of (S)-3-amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is C9H10BrClN2O2, with a molecular weight of approximately 293.55 g/mol. Its unique oxazepin structure contributes to its biological activity and interaction potential.
The primary mechanism through which (S)-3-amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride exerts its biological effects is through the inhibition of RIPK1. In vitro studies have demonstrated that it possesses an IC50 value of approximately 1.0 nM , indicating high potency in modulating RIPK1 activity. This inhibition is particularly relevant in the context of chronic inflammatory conditions such as ulcerative colitis and psoriasis, where RIPK1 plays a crucial role in mediating inflammation and cell death pathways .
Inhibition of RIPK1
The compound exhibits significant selectivity for RIPK1 over other kinases. This specificity minimizes off-target effects, enhancing its therapeutic efficacy. The binding conformation of the compound when interacting with RIPK1 has been elucidated through structural studies, highlighting its potential for targeted therapy .
Potential Therapeutic Uses
Given its mechanism of action, (S)-3-amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride is being explored for:
- Chronic Inflammatory Diseases : Such as ulcerative colitis and psoriasis.
- Cancer Therapy : Its derivatives may have broader applications in oncology due to their ability to modulate apoptotic pathways.
- Neurodegenerative Diseases : Research is ongoing to evaluate its neuroprotective effects.
Comparative Analysis with Related Compounds
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structure | Unique Features | IC50 (nM) |
|---|---|---|---|
| (S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one HCl | Structure | Selective RIPK1 inhibitor | 1.0 |
| (S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one | Structure | Additional methyl group affecting lipophilicity | TBD |
| 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one HCl | Structure | Lacks nitrogen at position 4; varied pharmacodynamics | TBD |
Study on Inflammatory Response
In a recent study assessing the impact of (S)-3-amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hydrochloride on inflammatory markers in human cell lines, significant reductions in TNF-alpha and IL-6 levels were observed at concentrations as low as 10 nM. This suggests a potent anti-inflammatory effect that could be harnessed for clinical applications .
Neuroprotective Activity Assessment
A study investigating the neuroprotective properties against oxidative stress demonstrated that treatment with this compound led to a decrease in apoptosis markers in SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced damage. The compound showed a protective effect at concentrations around 100 nM .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
